SGK1 inhibitor - 1426214-51-8

SGK1 inhibitor

Catalog Number: EVT-283168
CAS Number: 1426214-51-8
Molecular Formula: C17H12Cl2N6O2S
Molecular Weight: 435.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitors are a class of chemical compounds that block the activity of the SGK1 enzyme. SGK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell growth, proliferation, survival, and ion transport []. SGK1 is activated by various stimuli, such as serum, glucocorticoids, and growth factors, through the phosphoinositide 3-kinase (PI3K) signaling pathway [].

SGK1 inhibitors are being investigated as potential therapeutic agents for a wide range of diseases, including cancer, diabetes, hypertension, autoimmune diseases, and neurodegenerative disorders [, , , , , , , , , , ].

Synthesis Analysis
  • Fragment-based screening: This approach involves screening libraries of small molecules for binding to the target protein. Hits are then optimized for potency and drug-like properties [, ].
  • Structure-based virtual screening: This technique involves using computer simulations to screen large libraries of compounds for potential binding to the target protein [].
  • Classical medicinal chemistry: This approach involves modifying the chemical structure of existing lead compounds to improve their potency, selectivity, and other drug-like properties [, , , ].
Molecular Structure Analysis
  • Indazole derivatives: These compounds have been claimed as SGK1 inhibitors in patent WO2008138448 [].
  • Bis-[1-N,7-N, Pyrazolo tetraethoxyphthalimido{-4-(3,5-Dimethyl-4-(spiro-3-methylpyazolo)-1,7-dihydro-1H-dipyrazolo[3,4-b;4',3'-e]pyridin-8-yl)}]p-disubstituted phenyl compounds: These complex molecules have been studied for their SGK1 inhibitory potential using computational methods [].
  • Herbacetin: This flavonoid, isolated from Rhodiola species extracts, has been identified as a novel SGK1 inhibitor [].
  • 1H-pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown high potency and selectivity for SGK1, with favorable drug-like properties for oral dosing [].
  • Deazapurine derivatives: These compounds have been identified as potential SGK1 inhibitors with neuroprotective properties [].
Mechanism of Action

SGK1 inhibitors function by binding to the ATP-binding site of the SGK1 enzyme, thereby preventing the phosphorylation of downstream target proteins []. These targets include ion channels, carriers, the Na+/K+-ATPase, enzymes, and transcription factors []. By inhibiting the phosphorylation of these targets, SGK1 inhibitors can modulate a variety of cellular processes involved in disease pathogenesis.

Physical and Chemical Properties Analysis
  • Low molecular weight: Smaller molecules are generally easier to optimize for potency while maintaining drug-like properties [].
  • Good cellular penetration: This property is crucial for inhibitors to reach their target within cells [].
Applications
  • Cancer: SGK1 is often overexpressed in cancer cells, contributing to tumor growth, invasiveness, and chemoresistance [, ]. SGK1 inhibitors have shown efficacy in preclinical models of various cancers, including breast cancer, colorectal cancer, lung cancer, and endometrial cancer [, , , , ].
  • Diabetes: SGK1 inhibitors have shown promise in preclinical models of diabetes, improving glucose control partly through decreasing glucose absorption in the small intestine []. This makes SGK1 a potent target for the treatment of diabetes and other metabolic disorders [].
  • Hypertension: SGK1 inhibitors have shown to be effective in decreasing blood pressure in preclinical models of hypertension, particularly in the context of hyperinsulinemia and salt sensitivity [, , , ].
  • Autoimmune Diseases: SGK1 is involved in the regulation of immune responses and inflammation []. Studies suggest that SGK1 inhibitors may have therapeutic potential in autoimmune diseases, including chronic graft-versus-host disease and lupus nephritis [, ].
  • Neurodegenerative Diseases: SGK1 plays a role in neuronal survival and function []. SGK1 inhibitors are being explored as potential neuroprotective agents in models of neurodegenerative diseases [].
  • Cardiac Hypertrophy: SGK1 is implicated in the development of cardiac hypertrophy [, ]. Preclinical studies have shown that SGK1 inhibitors can attenuate cardiac hypertrophy by reducing reactive oxygen species synthesis and calcium accumulation [].
  • Osteoarthritis: SGK1 has been identified as a potential therapeutic target for osteoarthritis due to its role in cartilage degradation [].

GSK650394

  • Compound Description: GSK650394 is a potent and selective small-molecule inhibitor of SGK1. [, , , ] It has demonstrated efficacy in various experimental models, including reducing myocardial hypertrophy, inhibiting tumor growth, and improving cardiac function after ischemia-reperfusion injury.
  • Relevance: GSK650394 serves as a reference compound for developing novel SGK1 inhibitors. It has been instrumental in elucidating the roles of SGK1 in various diseases and has paved the way for exploring SGK1 inhibition as a potential therapeutic strategy. [, , , ]

EMD638683

  • Compound Description: EMD638683 is another potent and selective SGK1 inhibitor with antihypertensive properties. [, , , , , , , ] It effectively reduces blood pressure in animal models of hypertension, including those induced by high salt diet and angiotensin II.
  • Relevance: EMD638683 is structurally distinct from GSK650394 and exhibits comparable potency, highlighting the possibility of developing diverse chemical entities as SGK1 inhibitors. [, , , , , , , ] Like GSK650394, it is a valuable tool compound in SGK1 research.

QGY-5-114-A

  • Compound Description: QGY-5-114-A is a newly developed analog of GSK650394, designed to improve upon the properties of the parent compound. [] It has shown promising results in preclinical studies, demonstrating superior efficacy in inhibiting colorectal cancer cell proliferation and tumor growth compared to GSK650394.
  • Relevance: QGY-5-114-A exemplifies the ongoing efforts to develop next-generation SGK1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. [] Its structural similarity to GSK650394 provides valuable insights for structure-activity relationship studies.

Herbacetin

  • Compound Description: Herbacetin is a naturally occurring flavonoid identified as a novel SGK1 inhibitor. [] It shows promising results in preclinical models of cardiac hypertrophy, effectively suppressing cardiomyocyte hypertrophy and reducing reactive oxygen species synthesis.
  • Relevance: Herbacetin represents a distinct class of SGK1 inhibitors compared to the synthetic small molecules. [] This finding highlights the potential of natural products as starting points for discovering novel SGK1 inhibitors.

SI113

  • Compound Description: SI113 is a potent and selective pyrazolo[3,4-d]pyrimidine-based SGK1 inhibitor. [, ] It exhibits antitumor activity in various cancer models, including endometrial and liver cancers, and potentiates the effects of radiotherapy.
  • Relevance: SI113 showcases the potential of pyrazolo[3,4-d]pyrimidine scaffolds for developing SGK1 inhibitors. [, ] Its preclinical efficacy in multiple cancer types underscores the therapeutic potential of SGK1 inhibition in oncology.

Bis-[1-N,7-N, Pyrazolo tetraethoxyphthalimido{-4-(3,5-Dimethyl-4-(spiro-3-methylpyazolo)-1,7-dihydro-1H-dipyrazolo[3,4-b;4',3'-e]pyridin-8-yl)}]p-disubstituted phenyl compounds

  • Compound Description: This series of compounds represents a novel structural class of potential SGK1 inhibitors identified through computational studies. [] These compounds demonstrated strong binding affinities to SGK1 in silico, surpassing that of the reference inhibitor EMD638683.
  • Relevance: This series highlights the use of computational approaches in discovering novel SGK1 inhibitors. [] Further optimization and experimental validation of these compounds could lead to the identification of new drug candidates.

Properties

CAS Number

1426214-51-8

Product Name

SGK1 inhibitor

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide

Molecular Formula

C17H12Cl2N6O2S

Molecular Weight

435.28

InChI

InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24)

InChI Key

MBNNXCKHRKSGSU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N

Solubility

Soluble in DMSO

Synonyms

SGK1 inhibitor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.